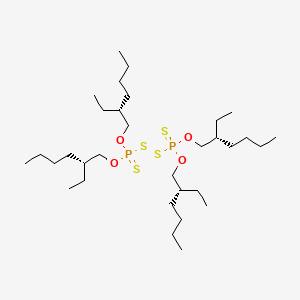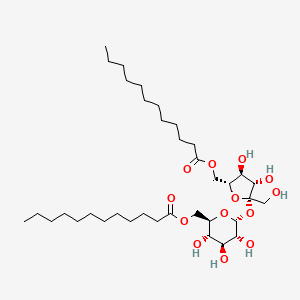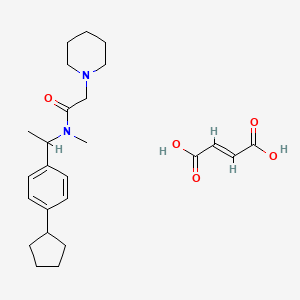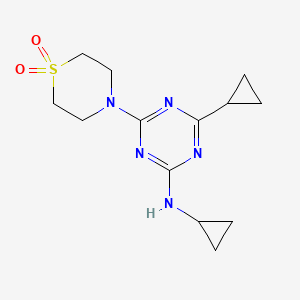
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. The presence of cyclopropyl and thiomorpholinyl groups, along with the dioxide functionality, makes this compound particularly interesting for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate nitriles and amines under acidic or basic conditions.
Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Attachment of Thiomorpholinyl Group: The thiomorpholinyl group can be attached through nucleophilic substitution reactions, where a thiomorpholine derivative reacts with a suitable leaving group on the triazine ring.
Oxidation to Form Dioxide: The final step involves the oxidation of the compound to introduce the dioxide functionality, typically using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-morpholinyl)-, 2,2-dioxide: Similar structure but with a morpholinyl group instead of a thiomorpholinyl group.
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-piperidinyl)-, 2,2-dioxide: Contains a piperidinyl group instead of a thiomorpholinyl group.
Uniqueness
The presence of the thiomorpholinyl group in 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, 2,2-dioxide distinguishes it from similar compounds. This group can impart unique reactivity and biological activity, making the compound particularly valuable for certain applications.
Propriétés
Numéro CAS |
148312-52-1 |
|---|---|
Formule moléculaire |
C13H19N5O2S |
Poids moléculaire |
309.39 g/mol |
Nom IUPAC |
N,4-dicyclopropyl-6-(1,1-dioxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H19N5O2S/c19-21(20)7-5-18(6-8-21)13-16-11(9-1-2-9)15-12(17-13)14-10-3-4-10/h9-10H,1-8H2,(H,14,15,16,17) |
Clé InChI |
XPTTZLKPFZVWGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NC(=N2)N3CCS(=O)(=O)CC3)NC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




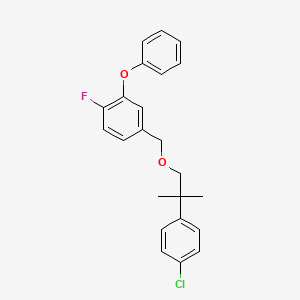


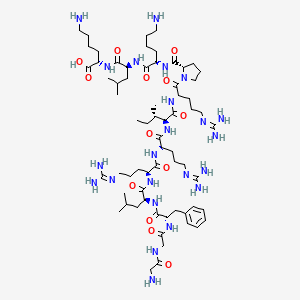

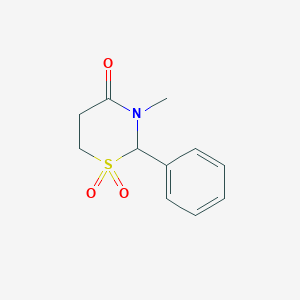
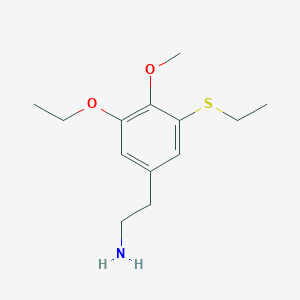
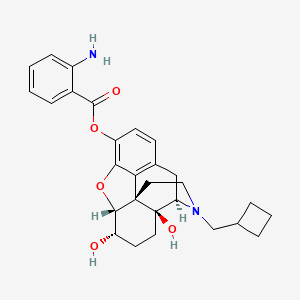
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
